4-Dodecyl-O-cresol
Overview
Description
4-Dodecyl-O-cresol is an organic compound with the molecular formula C19H32O It is a derivative of cresol, specifically an alkylated phenol, where a dodecyl group is attached to the ortho position of the cresol molecule
Mechanism of Action
Target of Action
4-Dodecyl-O-cresol is a derivative of cresol . Cresols are known to act as bactericides, pesticides, and disinfectants . They are known to cause physical damage to bacterial cell membranes . .
Mode of Action
The mode of action of cresols, including this compound, is believed to be through the disruption of bacterial cell membranes . This disruption can lead to leakage of cellular contents and eventually cell death .
Biochemical Pathways
Cresols, including this compound, are metabolized through various pathways. One such pathway involves the conversion of cresols to 2-methyl-4-oxalocrotonate . This is achieved through the hydroxylation of cresol to form 4-methylresorcinol, which is then converted to 5-hydroxy-2-methylmuconic semialdehyde, and finally to 2-methyl-4-oxalocrotonate . This pathway is a deviation from the known pathways of cresol degradation .
Pharmacokinetics
Cresols are known to be absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . Cresols are also excreted in the bile, but most undergo enterohepatic circulation .
Result of Action
The primary result of the action of this compound, like other cresols, is the disruption of bacterial cell membranes leading to cell death . .
Action Environment
The action of this compound, like other cresols, can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific strain of bacteria can all influence the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
4-Dodecyl-O-cresol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in the degradation of cresols, such as those found in Pseudomonas species . These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the degradation pathways of cresols in microbial cells, leading to changes in metabolic flux and metabolite levels . These effects can result in alterations in cellular growth and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness . Long-term exposure to this compound can also result in adaptive changes in cellular function, such as the upregulation of degradation pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of cresols. It interacts with enzymes such as those found in Pseudomonas species, which are capable of degrading cresols into various metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dodecyl-O-cresol can be synthesized through the alkylation of O-cresol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The general reaction scheme is as follows:
O-cresol+Dodecyl bromideK2CO3,Toluenethis compound+KBr
Industrial Production Methods: Industrial production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Dodecyl-O-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to alkylated phenols.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of dodecylquinone.
Reduction: Formation of dodecylphenol.
Substitution: Introduction of alkyl or acyl groups at the ortho or para positions relative to the hydroxyl group.
Scientific Research Applications
4-Dodecyl-O-cresol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and detergents.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
O-cresol (4-methylphenol): A simpler phenol derivative with a methyl group.
4-Dodecylphenol: Similar structure but lacks the hydroxyl group at the ortho position.
4-Methyl-2-dodecylphenol: Another alkylated phenol with different substitution patterns.
Uniqueness: 4-Dodecyl-O-cresol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long alkyl chain enhances its hydrophobicity, making it more effective in applications requiring surfactant properties. Additionally, the presence of the hydroxyl group allows for further chemical modifications, increasing its versatility in various applications.
Properties
IUPAC Name |
4-dodecyl-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLWSJUUDKAMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342118 | |
Record name | 4-Dodecyl-O-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29665-59-6 | |
Record name | 4-Dodecyl-O-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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